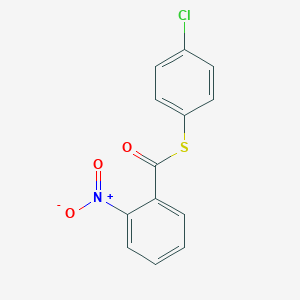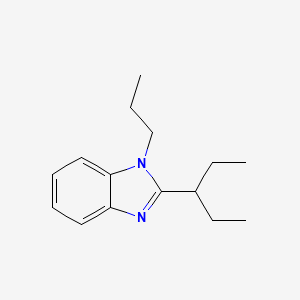![molecular formula C17H16N2O2 B5848314 5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5848314.png)
5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPO and is a member of the oxadiazole family of compounds. DMPO has a unique molecular structure that makes it an attractive candidate for research in fields such as medicinal chemistry, biochemistry, and materials science.
作用機序
The exact mechanism of action of DMPO is not fully understood. However, research has shown that DMPO acts as a free radical scavenger and can protect cells from oxidative damage. DMPO has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
DMPO has been shown to have a range of biochemical and physiological effects. Research has shown that DMPO can reduce inflammation, protect cells from oxidative damage, and inhibit the growth of cancer cells. DMPO has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of DMPO is its versatility. DMPO can be used in a range of experiments and has been shown to have a range of effects in different systems. However, one limitation of DMPO is that its mechanism of action is not fully understood. This can make it difficult to design experiments that specifically target the effects of DMPO.
将来の方向性
There are several future directions for research on DMPO. One area of research is the development of new synthesis methods that can produce DMPO in higher yields and with fewer impurities. Another area of research is the investigation of DMPO's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of new DMPO derivatives that have improved properties for specific applications.
合成法
The synthesis of DMPO involves the reaction of 2,4-dimethylphenol with phenylhydrazine in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with cyanogen bromide to form the final compound. This method has been optimized to produce high yields of DMPO with minimal impurities.
科学的研究の応用
DMPO has been extensively studied for its potential applications in medicinal chemistry. Research has shown that DMPO has anti-inflammatory, antioxidant, and anticancer properties. DMPO has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-8-9-15(13(2)10-12)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFFFENMWCWZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)


![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)

![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B5848294.png)


![N-[4-({[2-butyl-9-(methoxymethyl)-7-methyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl]imino}methyl)phenyl]acetamide](/img/structure/B5848330.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5848335.png)

![1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine](/img/structure/B5848349.png)
